1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716985
InChI: InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
SMILES: CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC13716985

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one -

Specification

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
IUPAC Name 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone
Standard InChI InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Standard InChI Key UGVJLEHVWNKRTQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Canonical SMILES CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone, reflects its substitution pattern: a bromine atom at the 3-position, a trifluoromethoxy group (-OCF3_3) at the 5-position, and an acetyl group (-COCH3_3) at the 1-position of the benzene ring. The trifluoromethoxy group contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2
Molecular Weight283.04 g/mol
CAS NumberNot publicly disclosed
SMILESCC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
InChI KeyUGVJLEHVWNKRTQ-UHFFFAOYSA-N
LogP (Partition Coefficient)Estimated 3.2 (calculated)

The LogP value, a measure of lipophilicity, suggests moderate solubility in organic solvents, aligning with trends observed in similarly substituted aryl ketones.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs like 1-(3-bromo-5-methylphenyl)ethanone exhibit diagnostic signals:

  • 1^1H NMR: Aromatic protons near δ 7.5–8.0 ppm, acetyl methyl group at δ 2.6 ppm .

  • 13^{13}C NMR: Carbonyl carbon at δ 205–210 ppm, trifluoromethoxy carbons at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 250 Hz).

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one likely involves sequential functionalization of a benzene ring. A plausible route includes:

  • Trifluoromethoxylation: Introducing -OCF3_3 via nucleophilic aromatic substitution or copper-mediated coupling.

  • Bromination: Electrophilic bromination using Br2_2 or NBS (N-bromosuccinimide).

  • Acetylation: Friedel-Crafts acylation to install the ethanone group.

Patent-Derived Insights

A related patent (CN101168510A) describes the synthesis of 3-bromo-5-trifluoromethylaniline through acetylation, nitration, and deamination . Although targeting an aniline derivative, this methodology highlights the challenges of introducing fluorine and bromine substituents on aromatic rings. For instance, nitration steps require strict temperature control (<20°C) to avoid side reactions . Adapting such protocols could involve replacing the trifluoromethyl group with trifluoromethoxy via hydroxylation followed by trifluoromethylation.

Table 2: Comparative Synthesis Strategies

StepReagents/ConditionsYield Optimization Tips
TrifluoromethoxylationCuI, TFMA (trifluoromethylating agent), DMF, 100°CUse anhydrous conditions to prevent hydrolysis.
BrominationBr2_2, FeBr3_3 catalyst, 40°CExcess Br2_2 improves regioselectivity .
AcetylationAcetic anhydride, AlCl3_3, 0°CSlow addition minimizes diacylation .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Biological Screening: Evaluate toxicity and bioactivity in cell-based assays.

  • Crystallography: Resolve X-ray structures to study conformational preferences.

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